molecular formula C24H21FN4O2 B13411246 Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(phenylmethyl)- CAS No. 74858-68-7

Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(phenylmethyl)-

Cat. No.: B13411246
CAS No.: 74858-68-7
M. Wt: 416.4 g/mol
InChI Key: OWRZPLLCJUFOTF-UHFFFAOYSA-N
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Description

Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(phenylmethyl)- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a fluorophenyl group, a dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepine core, and a phenylmethyl group.

Preparation Methods

The synthesis of Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(phenylmethyl)- involves multiple steps, including the formation of the benzodiazepine core and the subsequent introduction of the fluorophenyl and phenylmethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with specific receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, leading to its psychoactive effects. The fluorophenyl and phenylmethyl groups may also contribute to its overall activity by influencing its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar compounds to Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(phenylmethyl)- include:

    1-(2-Fluorophenyl)-3-(5-nitro-2-pyridyl)urea: This compound has a similar fluorophenyl group but differs in the presence of a nitro-pyridyl group.

    1-(5-Chloro-2-methylphenyl)-3-(2-fluorophenyl)urea: This compound also contains a fluorophenyl group but has a chloro-methylphenyl group instead of the benzodiazepine core.

Properties

CAS No.

74858-68-7

Molecular Formula

C24H21FN4O2

Molecular Weight

416.4 g/mol

IUPAC Name

1-benzyl-3-[5-(2-fluorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-7-yl]urea

InChI

InChI=1S/C24H21FN4O2/c1-29-21-12-11-17(28-24(31)27-14-16-7-3-2-4-8-16)13-19(21)23(26-15-22(29)30)18-9-5-6-10-20(18)25/h2-13H,14-15H2,1H3,(H2,27,28,31)

InChI Key

OWRZPLLCJUFOTF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4F

Origin of Product

United States

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